![molecular formula C16H24N2O5 B13451353 2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide CAS No. 1072875-70-7](/img/structure/B13451353.png)
2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrophenyl acetic acid and di-N-propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Automated Purification: Automated systems are used for the purification process to ensure high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
Oxidation: The major products include oxides of the original compound.
Reduction: The major products include amino derivatives.
Substitution: The major products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide has several scientific research applications, including:
Chemistry: It is used as a reference material and impurity standard in analytical chemistry.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Medicine: Research on this compound includes its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitro-6-[2-(Di-N-propylamino)ethyl]phenylacetic Acid: This compound is structurally similar but lacks the N-oxide group.
2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid: Similar structure but without the N-oxide group.
Uniqueness
2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propriétés
Numéro CAS |
1072875-70-7 |
|---|---|
Formule moléculaire |
C16H24N2O5 |
Poids moléculaire |
324.37 g/mol |
Nom IUPAC |
N-[2-[2-(carboxymethyl)-3-nitrophenyl]ethyl]-N-propylpropan-1-amine oxide |
InChI |
InChI=1S/C16H24N2O5/c1-3-9-18(23,10-4-2)11-8-13-6-5-7-15(17(21)22)14(13)12-16(19)20/h5-7H,3-4,8-12H2,1-2H3,(H,19,20) |
Clé InChI |
UUNTXWJTAQFNIH-UHFFFAOYSA-N |
SMILES canonique |
CCC[N+](CCC)(CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


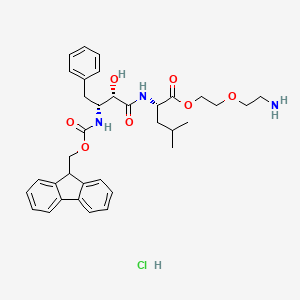

![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)
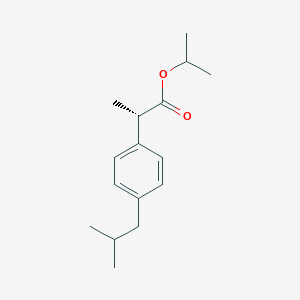


![(8R,9R,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13451311.png)
![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)

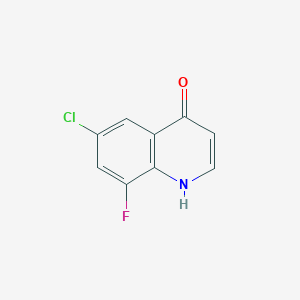
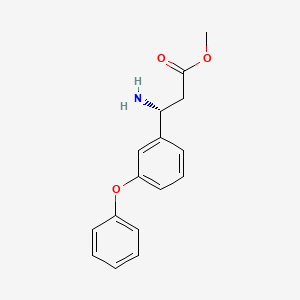

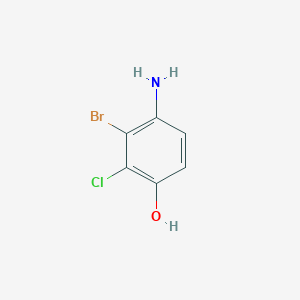
![(2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B13451338.png)
